Cas no 73188-23-5 (1,2-Dithiin, 3,6-dihydro-4-(4-methyl-3-pentenyl)-)

1,2-Dithiin, 3,6-dihydro-4-(4-methyl-3-pentenyl)- structure
73188-23-5 structure
Product Name:1,2-Dithiin, 3,6-dihydro-4-(4-methyl-3-pentenyl)-
CAS No:73188-23-5
MF:C10H16S2
MW:200.364040374756
CID:542878
PubChem ID:534986
Update Time:2025-04-19

1,2-Dithiin, 3,6-dihydro-4-(4-methyl-3-pentenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dithiin, 3,6-dihydro-4-(4-methyl-3-pentenyl)-
    • 4-(4-Methyl-3-pentenyl)-1,2-dithia-4-cyclohexene
    • 4-(4-methylpent-3-enyl)-3,6-dihydrodithiine
    • 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin
    • SCHEMBL22498726
    • DTXSID60336615
    • 4-(4-Methylpent-3-enyl)-3,6-dihydro-1,2-dithiine
    • 4-(4-Methyl-3-pentenyl)-1,2-dithiacyclohex-4-ene
    • QQBNLTZXJHZJJD-UHFFFAOYSA-N
    • 73188-23-5
    • 4-(4-methylpent-3-en-1-yl)-3,6-dihydro-1,2-dithiine
    • 5DY7N5LK3N
    • 1,2-Dithiin, 3,6-dihydro-4-(4-methyl-3-penten-1-yl)-
    • 4-(4-Methyl-3-pentenyl)-3,6-dihydro-1,2-dithiine #
    • 3,6-Dihydro-4-(4-methyl-3-penten-1-yl)-1,2-dithiin
    • 4-(4-Methylpent-3-enyl)-3,6-dihydro-1,2-dithiin
    • CHEBI:174004
    • Inchi: 1S/C10H16S2/c1-9(2)4-3-5-10-6-7-11-12-8-10/h4,6H,3,5,7-8H2,1-2H3
    • InChI Key: QQBNLTZXJHZJJD-UHFFFAOYSA-N
    • SMILES: S1CC(=CCS1)CC/C=C(\C)/C

Computed Properties

  • Exact Mass: 200.06934286g/mol
  • Monoisotopic Mass: 200.06934286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 50.6Ų
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